



# Application Note: Quantitative Analysis of Corynoxine using HPLC-MS/MS

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Compound of Interest		
Compound Name:	Corynoxine	
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### **Abstract**

This application note details a robust and sensitive method for the quantitative analysis of **Corynoxine** in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described protocol provides a reliable methodology for pharmacokinetic studies, quality control of herbal products, and drug development research involving this oxindole alkaloid.

### Introduction

**Corynoxine**, an oxindole alkaloid found in plants of the Mitragyna and Uncaria genera, has garnered significant interest for its potential pharmacological activities.[1] Accurate and precise quantification of **Corynoxine** is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for ensuring the quality and consistency of related products. This document provides a comprehensive protocol for the analysis of **Corynoxine** by HPLC-MS/MS, a technique offering high selectivity and sensitivity.

## **Data Presentation**

The following table summarizes the key quantitative parameters for the HPLC-MS/MS analysis of **Corynoxine**, compiled from validated methods.



Parameter	Value	Reference
Linearity Range	1 - 1000 ng/mL	[2]
Correlation Coefficient (r²)	> 0.995	[2]
Lower Limit of Quantification (LLOQ)	1 ng/mL	[2]
Intraday Precision (%RSD)	≤ 15%	[2]
Interday Precision (%RSD)	≤ 15%	[2]
Accuracy (%RE)	86.5% to 110.4%	[2]
Recovery	64.4% - 86.8%	[2]

# Experimental Protocols Sample Preparation (Blood/Plasma)

A straightforward and efficient protein precipitation method is employed for the extraction of **Corynoxine** from biological matrices.

- To a 20 μL aliquot of the blood or plasma sample in a microcentrifuge tube, add 100 μL of acetonitrile containing the internal standard (e.g., Midazolam at 50 ng/mL).[2]
- Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at 14,900 x g for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
- Inject 2 μL of the supernatant into the HPLC-MS/MS system.[2]

## **HPLC-MS/MS Analysis**

#### Instrumentation:

 HPLC System: A UPLC system such as the ACQUITY H-Class UPLC (Waters Corp.) is suitable.[2]



- Mass Spectrometer: A triple quadrupole mass spectrometer, for instance, the XEVO TQ-S micro (Waters Corp.), equipped with an electrospray ionization (ESI) source is recommended.[2]
- Analytical Column: A Waters BEH C18 column (2.1 mm × 100 mm, 1.7 μm) provides good chromatographic separation.[2]

#### **Chromatographic Conditions:**

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.4 mL/min[2]
- Column Temperature: 40°C[2]
- Gradient Elution:
  - 0 0.2 min: 10% B
  - 0.2 3.0 min: 10% to 35% B
  - 3.0 3.5 min: 35% B
  - o 3.5 4.0 min: 35% to 10% B
  - 4.0 5.5 min: 10% B[2]

#### Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 2.4 kV[2]
- Source Temperature: 150°C[2]
- Desolvation Temperature: 450°C[2]



Desolvation Gas Flow (Nitrogen): 900 L/h[2]

Cone Gas Flow (Nitrogen): 50 L/h[2]

Collision Gas: Helium[2]

Data Acquisition: Multiple Reaction Monitoring (MRM)

#### MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Corynoxine	383.2	159.9	42	30
Midazolam (IS)	326.1	291.1	30	25

Note: The specific parameters for the internal standard may vary.

## **Visualizations**

## **Corynoxine HPLC-MS/MS Experimental Workflow**



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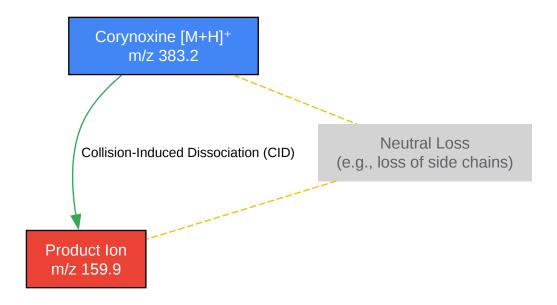
Caption: Workflow for Corynoxine analysis.

## **Proposed Fragmentation of Corynoxine**

The fragmentation of **Corynoxine** in the mass spectrometer is a critical aspect of its selective detection. The proposed fragmentation pathway involves the cleavage of specific bonds within the molecule to produce characteristic product ions. For **Corynoxine**, the protonated molecule



[M+H]<sup>+</sup> has a mass-to-charge ratio (m/z) of 383.2. A major fragmentation pathway leads to the formation of a product ion at m/z 159.9.[2] While the detailed fragmentation of **Corynoxine** itself is not extensively published, related oxindole alkaloids like **Corynoxine** B show characteristic losses of moieties from the C20 position and cleavage of C-C bonds within the core structure.[3]



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Caption: **Corynoxine** fragmentation pathway.

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